
6-(Pyrrolidin-1-yl)pyridin-3-boronsäure
Übersicht
Beschreibung
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid is a chemical compound with the empirical formula C9H13BN2O2 . It is a solid substance and its molecular weight is 192.02 .
Molecular Structure Analysis
The SMILES string of this compound is OB(O)c1ccc(nc1)N2CCCC2 . This indicates that the compound contains a pyridine ring with a boronic acid group and a pyrrolidine ring attached to it .Physical and Chemical Properties Analysis
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid is a solid substance . Its molecular weight is 192.02 . The compound’s InChI key is XRIDMVCUHIKAFT-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Verbindungen
6-(Pyrrolidin-1-yl)pyridin-3-boronsäure kann bei der Synthese von bioaktiven Verbindungen verwendet werden . Diese Verbindungen können in der pharmazeutischen Chemie vielfältig eingesetzt werden, z. B. bei der Entwicklung neuer Medikamente.
Suzuki-Miyaura-Kupplungsreaktionen
Diese Verbindung kann als Reagenz bei Suzuki-Miyaura-Kupplungsreaktionen verwendet werden . Dies ist eine Art von palladiumkatalysierter Kreuzkupplungsreaktion, die in der organischen Chemie weit verbreitet ist, um verschiedene organische Verbindungen zu synthetisieren.
Ligandenfreie Palladium-katalysierte Reaktionen
Neben Suzuki-Miyaura-Kupplungsreaktionen kann this compound auch in ligandenfreien palladiumkatalysierten Reaktionen verwendet werden . Diese Reaktionen sind vorteilhaft für die Synthese komplexer Moleküle auf effizientere und umweltfreundlichere Weise.
Herstellung von HIV-1-Proteaseinhibitoren
Diese Verbindung kann bei der Herstellung von HIV-1-Proteaseinhibitoren verwendet werden . Diese Inhibitoren sind eine Art von antiretroviralen Medikamenten, die zur Behandlung von HIV/AIDS eingesetzt werden.
Entwicklung potenzieller Krebstherapeutika
this compound kann bei der Entwicklung potenzieller Krebstherapeutika verwendet werden . Beispielsweise kann sie bei der Synthese von PDK1- und Proteinkinase-CK2-Inhibitoren verwendet werden, die vielversprechend in der Krebsbehandlung sind.
Studium von Bindungskonformationen
Diese Verbindung kann verwendet werden, um die Bindungskonformationen bestimmter Moleküle zu untersuchen . Dies kann wertvolle Einblicke in die Wechselwirkungen zwischen Molekülen und ihren Zielmolekülen liefern, was für die Arzneimittelentwicklung und -entdeckung entscheidend ist.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7,13-14H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIDMVCUHIKAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674016 | |
| Record name | [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-75-2 | |
| Record name | B-[6-(1-Pyrrolidinyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



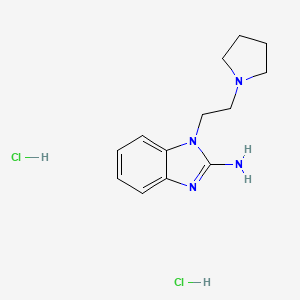


![2-(2-Methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1462832.png)

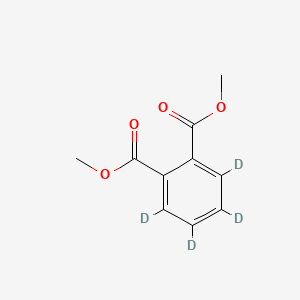

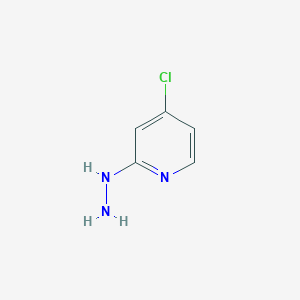

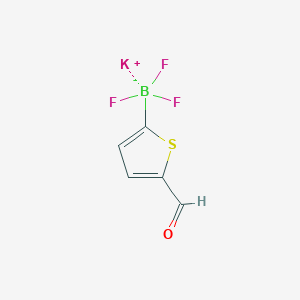
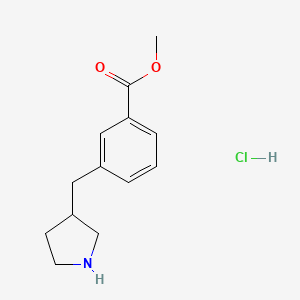
![4-[(1-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1462848.png)
![3-[(1-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1462849.png)
